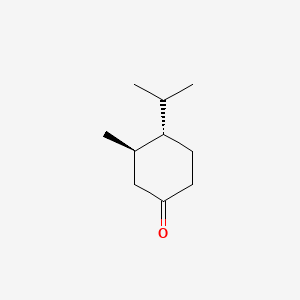
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is a chiral compound with a specific three-dimensional arrangement of its atoms. This compound is notable for its unique stereochemistry, which can influence its chemical behavior and interactions with biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one can be achieved through various methods. One common approach involves the use of enantioselective synthesis techniques to ensure the correct stereochemistry. For instance, a chemoenzymatic synthesis method can be employed, which involves the use of lipase-mediated resolution protocols . This method starts with commercially available diallylamine and involves ring-closing metathesis (RCM) via SN2 displacement reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar enantioselective techniques. The use of immobilized enzymes on diatomaceous earth, such as Pseudomonas cepacia lipase, can provide high enantiomeric excess and yield .
Análisis De Reacciones Químicas
Types of Reactions
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It can be used to study enzyme-substrate interactions due to its specific stereochemistry.
Industry: It is used in the production of fragrances and flavors due to its unique scent profile.
Mecanismo De Acción
The mechanism of action of (3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one involves its interaction with specific molecular targets. Its stereochemistry allows it to fit into enzyme active sites or receptor binding pockets in a highly specific manner. This can influence various biochemical pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-4-methyl-3-hexanol: This compound is a pheromone of the ant Tetramorium impurum and has a similar chiral methyl branching.
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound is used in antibacterial applications and has a similar stereochemistry.
Uniqueness
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one is unique due to its specific cyclohexanone structure combined with chiral centers. This combination imparts distinct chemical and biological properties that are not found in other similar compounds .
Propiedades
Fórmula molecular |
C10H18O |
|---|---|
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(3R,4S)-3-methyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(11)6-8(10)3/h7-8,10H,4-6H2,1-3H3/t8-,10+/m1/s1 |
Clave InChI |
IBFKCSXNSLCITI-SCZZXKLOSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)CC[C@H]1C(C)C |
SMILES canónico |
CC1CC(=O)CCC1C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


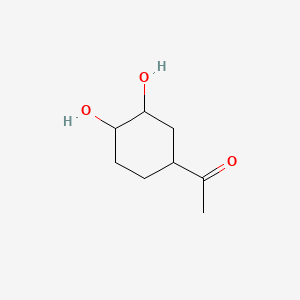
![(2R,3R,4S,5S,6R)-2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13830019.png)
![7H-Furo[3,2-g][1]benzopyran-7-one, 5-[(1,1-dimethylallyl)oxy]-4,6-dimethoxy-](/img/structure/B13830025.png)
![sodium;3-[(2E)-5-chloro-2-[3-[5-chloro-3-(3-sulfonatopropyl)-1,3-benzothiazol-3-ium-2-yl]cyclopent-2-en-1-ylidene]-1,3-benzothiazol-3-yl]propane-1-sulfonate](/img/structure/B13830028.png)
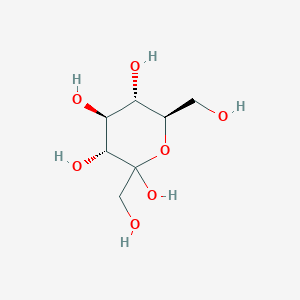
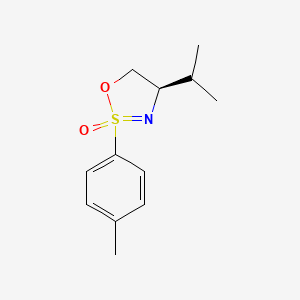


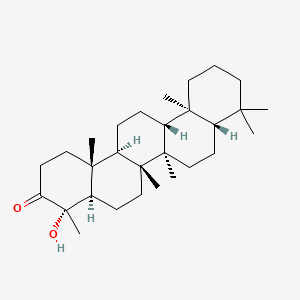


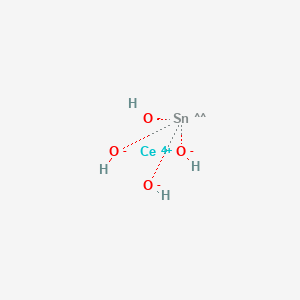
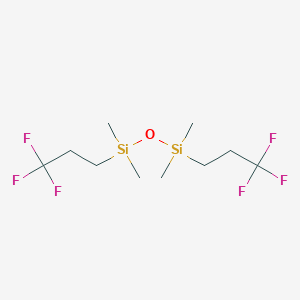
![1,4,5,5,6,6-Hexafluoro-2,3-dimethylbicyclo[2.2.0]hex-2-ene](/img/structure/B13830078.png)
